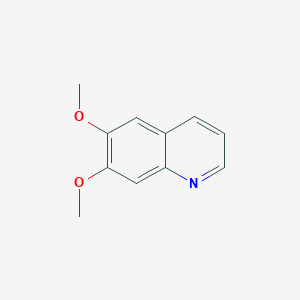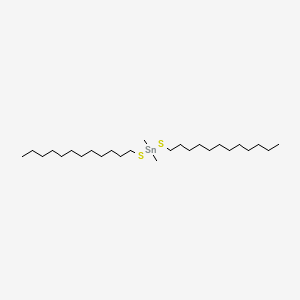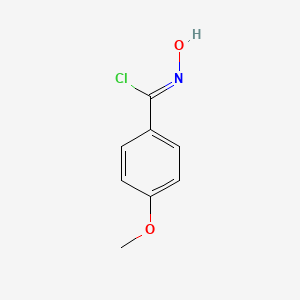
6,7-Dimethoxychinolin
Übersicht
Beschreibung
6,7-Dimethoxyquinoline is a synthetic compound that belongs to the class of heterocyclic compounds . It is used as an intermediate for preparing antineoplastic drugs .
Synthesis Analysis
The synthesis of 6,7-Dimethoxyquinoline involves a series of steps including nitrification, condensation, reduction cyclization, and chlorination . The process starts with 3,4-dimethoxyacetophenone as a raw material, which undergoes nitrification to obtain 2-nitro-4,5-dimethoxyacetophenone .Molecular Structure Analysis
The molecular weight of 6,7-Dimethoxyquinoline is 189.21 . It is a heterocyclic compound with two methoxy groups attached to the 6th and 7th positions of the quinoline ring .Chemical Reactions Analysis
6,7-Dimethoxyquinoline is a substrate competitive inhibitor of G9a, a histone lysine methyltransferase (HKMT) involved in epigenetic regulation . It is used in the synthesis of various derivatives, such as 2,4-diamino-6,7-dimethoxyquinoline .Physical And Chemical Properties Analysis
6,7-Dimethoxyquinoline is an oil at room temperature . More detailed physical and chemical properties are not available from the search results.Wissenschaftliche Forschungsanwendungen
Chemische Synthese
6,7-Dimethoxychinolin wird in verschiedenen Forschungsbereichen eingesetzt, darunter Life Science, Material Science und Chemische Synthese. Es dient aufgrund seiner reaktiven Eigenschaften und strukturellen Vielseitigkeit als Schlüsselzwischenprodukt bei der Synthese komplexer Moleküle .
Epigenetische Regulation
Diese Verbindung wurde als potenter Inhibitor von G9a identifiziert, einer Histon-Lysin-Methyltransferase (HKMT), die an der epigenetischen Regulation beteiligt ist. Sie ist Teil der 6,7-Dimethoxychinazolin-Analoga wie BIX-01294, die für ihre substratkompetitive Hemmung von G9a bekannt sind .
Antitumoraktivität
Eine Reihe von 6,7-Dimethoxychinazolin-Derivaten wurde mit Diaryl-Harnstoff-Gerüsten entworfen und synthetisiert. Diese Derivate haben eine hervorragende Wirksamkeit gegen verschiedene Krebszelllinien gezeigt, was das Antitumorpotenzial von this compound unterstreicht .
Herstellungsmethode
Es gibt eine dokumentierte Herstellungsmethode für 4-Chlor-6,7-Dimethoxychinolin, die einen Nitrierungsprozess beinhaltet, der von 3,4-Dimethoxy-acetophenon ausgeht. Dies zeigt die Rolle der Verbindung bei fortschrittlichen chemischen Synthesetechniken .
Wirkmechanismus
Target of Action
The primary target of 6,7-Dimethoxyquinoline is G9a , also known as EHMT2 . G9a is a histone-lysine N-methyltransferase (HKMT) that plays a crucial role in epigenetic regulation via the installation of histone methylation marks .
Mode of Action
6,7-Dimethoxyquinoline interacts with G9a as a substrate-competitive inhibitor . It competes with the natural substrate of G9a for the binding site, thereby inhibiting the activity of G9a .
Biochemical Pathways
G9a catalyzes the addition of one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment . The methylation of H3K9 is associated with many biological pathways and is aberrantly regulated in several diseases including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .
Pharmacokinetics
The pka values of a similar compound, bix-01294, were found to be 694 ± 001, 824 ± 005, and 922 ± 004 . These values could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of 6,7-Dimethoxyquinoline.
Result of Action
The inhibition of G9a by 6,7-Dimethoxyquinoline can lead to changes in the methylation state of histones, particularly at the H3K9 site . This can affect gene expression and cellular functions, potentially influencing disease states such as cancer .
Safety and Hazards
Eigenschaften
IUPAC Name |
6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDPMVJGEGAJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446028 | |
| Record name | 6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67278-27-7 | |
| Record name | 6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)


![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)



![1-Oxaspiro[2.4]heptane-2-methanol](/img/structure/B1600311.png)